Anthracene-2,6-diamine

描述

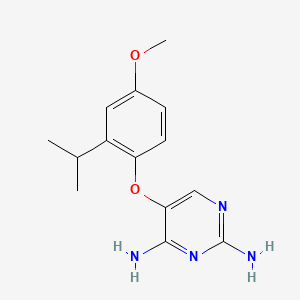

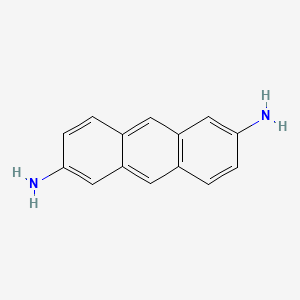

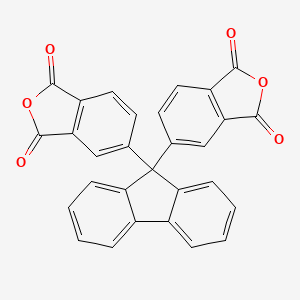

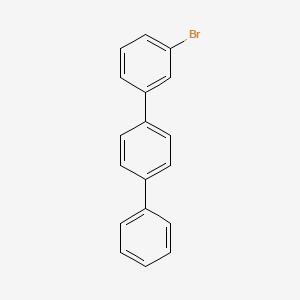

Anthracene-2,6-diamine, with the CAS Number 46710-42-3, has a molecular formula of C14H12N2 and a molecular weight of 208.26 . It is a chemical compound that is used in various applications .

Synthesis Analysis

The synthesis of Anthracene-2,6-diamine involves organometallic couplings using a Diels–Alder adduct of 2,6-dibromoanthracene . Another approach involves the use of Pd2(dba)3 as a catalyst .

Physical And Chemical Properties Analysis

Anthracene-2,6-diamine has a predicted boiling point of 492.4±18.0 °C and a predicted density of 1.283±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

科学研究应用

Photodimerization and Photophysical Properties

Anthracene and its derivatives exhibit versatile photophysical and photochemical properties, making them valuable in various systems. They serve as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, photochromic substrates in 3D memory materials, and more. A significant feature is their ability to photodimerize under UV irradiation, which induces considerable changes in their physical properties, thus highlighting their role in preparative and structural aspects of photocycloaddition (H. Bouas-laurent et al., 2000).

Molecular Architectures

Anthracene's molecular panel-like shape and robust photophysical behavior make it a versatile building block for constructing functional molecules and molecular assemblies through covalent and non-covalent linkages. The intrinsic properties of anthracenes in multi-anthracene assemblies engender desirable chemical behaviors and properties (M. Yoshizawa & Jeremy K Klosterman, 2014).

Advanced Polymer Applications

Anthracene-containing polymers are utilized across numerous application areas due to their (tunable) luminescence, easy energy and charge transfer, and unique photo-and thermoreversible dimerization properties. The use of anthracene moieties in polymers is on the rise, driven by the need for more advanced materials (J. V. Damme & F. D. Prez, 2018).

Light-Healable Epoxy Polymers

Anthracene-based diamine crosslinkers are employed to cure commercially available monomers, producing photoreversible crosslinked epoxy polymers. These materials offer significant benefits for applications such as industrial coatings due to their light-stimulated healing capabilities and the wide range of wavelengths used in the healing process (T. Hughes et al., 2019).

Fluorescence Sensors for Water

Anthracene derivatives are designed as highly-sensitive fluorescence sensors for detecting trace amounts of water in various solvents, showcasing their utility in environmental and analytical chemistry (Y. Ooyama et al., 2014).

Sensitized Fluorescence Spectrometry

Anthracene sensitizers are utilized in a simple technique based on sensitized luminescence for detecting trace amounts of polynuclear aromatic compounds. This approach significantly improves the fluorescence signal of various compounds, illustrating its usefulness in screening complex samples (T. Vo‐Dinh & D. White, 1986).

Supramolecular Assemblies and Luminescent Properties

Anthracene's highly conjugated structure is utilized in fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages. These assemblies often show synergistic effects that enhance desired supramolecular and luminescent properties, making them applicable in host-guest chemistry, molecular sensing, light harvesting, and biomedical science (Jian-Hong Tang & Yu‐Wu Zhong, 2022).

安全和危害

属性

IUPAC Name |

anthracene-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOSWMZHKZFJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563403 | |

| Record name | Anthracene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracene-2,6-diamine | |

CAS RN |

46710-42-3 | |

| Record name | Anthracene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)